molecular formula C6H5BrN4O2 B041621 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 93703-24-3

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B041621
CAS-Nummer: 93703-24-3
Molekulargewicht: 245.03 g/mol
InChI-Schlüssel: QTEQVEJOXGBDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the purine family It is a derivative of xanthine, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.

    Oxidation Products: Oxidized derivatives of the purine ring.

    Hydrolysis Products: Various hydrolyzed forms of the compound.

Wissenschaftliche Forschungsanwendungen

Overview

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its diverse applications in scientific research, particularly in medicinal chemistry and biochemical studies. Its unique structure, featuring a bromine atom at the 8th position and a methyl group at the 3rd position, influences its biological activity and interaction with various molecular targets.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly significant in the development of drugs targeting purinergic receptors, which play vital roles in cellular signaling pathways.

Case Study: Drug Development

In drug discovery research, this compound has been utilized to create analogs that exhibit enhanced binding affinities for specific purinergic receptors. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for conditions such as asthma and cardiovascular diseases.

Biochemical Research

This compound is employed as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways involving purines. Its ability to modulate enzyme activity makes it valuable for understanding complex biological systems.

Case Study: Enzyme Interaction Studies

A study focusing on phosphodiesterase (PDE) inhibition revealed that this compound exhibits an IC50 value of approximately 2.44 µM. This suggests potential therapeutic applications in diseases characterized by dysregulated cyclic nucleotide signaling.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating notable efficacy.

Case Study: Antimicrobial Efficacy

In an agar diffusion assay against Staphylococcus aureus and Escherichia coli, this compound produced inhibition zones ranging from 18 mm to 24 mm depending on concentration. These results highlight its potential as a broad-spectrum antimicrobial agent.

Industrial Applications

Beyond its pharmaceutical relevance, this compound is also utilized in the development of specialty chemicals and as an intermediate in organic synthesis processes.

Wirkmechanismus

The mechanism of action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position and the methyl group at the 3rd position influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including those related to cellular signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylxanthine: Lacks the bromine atom at the 8th position.

    8-Bromoxanthine: Lacks the methyl group at the 3rd position.

    Caffeine (1,3,7-Trimethylxanthine): Contains additional methyl groups at the 1st and 7th positions.

Uniqueness

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific substitution pattern of the bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Biologische Aktivität

Overview

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a derivative of purine, is recognized for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position of the purine ring. Its structural features influence its interaction with various biological targets, making it a subject of interest in pharmacological research.

The synthesis of this compound typically involves the bromination of 3-methylxanthine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid. The compound exhibits a melting point range of 320-327 °C and has a molecular formula of C_6H_5BrN_4O_2 .

1. Pharmacological Applications

Antimicrobial Activity : Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing significant inhibition zones in agar diffusion assays .

Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor with an IC50 value of approximately 2.44 µM. This activity suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling .

Enzyme Interaction Studies : As a probe in biochemical research, this compound aids in studying enzyme interactions and metabolic pathways involving purines. Its binding affinity to purinergic receptors can modulate cellular signaling pathways critical for various physiological processes.

The mechanism of action for this compound involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position enhances its binding affinity, influencing downstream signaling pathways related to cellular metabolism and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various purine derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones ranging from 18 mm to 24 mm depending on the concentration used, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Phosphodiesterase Inhibition

A comparative analysis involving multiple derivatives revealed that this compound outperformed several other compounds in terms of phosphodiesterase inhibition. This study highlighted its potential therapeutic role in managing diseases associated with altered cyclic nucleotide levels .

Data Table: Biological Activities

Activity TypeMeasurement MethodResultReference
AntimicrobialAgar diffusion assayInhibition zones: 18 mm - 24 mm
Phosphodiesterase InhibitionIC50 determinationIC50 = 2.44 µM
Enzyme InteractionBinding affinity assaySignificant modulation observed

Eigenschaften

IUPAC Name

8-bromo-3-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEQVEJOXGBDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364285
Record name 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93703-24-3
Record name 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100 g of 3-methyl-3,7-dihydropurine-2,6-dione and 49 g of sodium acetate are suspended in 800 ml of glacial acetic acid and heated to an internal temperature of 90° C., and 33.3 ml of bromine are slowly added (about 3-4 hours). The suspension is then stirred at this temperature for 3 hours; the reaction is complete according to TLC (DCM/MeOH=10:1). The reaction solution is cooled and filtered with suction. The residue is washed with 100 ml of glacial acetic acid and 500 ml of water and dried in vacuum at 50° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
33.3 mL
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirring suspension of 3-methylxanthine (7.9 g 47.6 mmol) and sodium acetate (7.81 g, 95.2 mmol) in glacial acetic acid (120 ml) was added bromine (9.14 g, 57.1 mmol). The mixture was stirred at 65° C. for 2 hours. After cooling to room temperature the precipitate was filtered, washed with acetic acid (2×15 ml), water (3×50 ml) and dried under vacuum to give 8-bromo-3-methylxanthine (10.5 g, 90% yield) as a beige powder.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring suspension of 7-benzyl-8-bromo-3-methylxanthine (10.06 g, 30.0 mmol) in anhydrous dimethylsulfoxide was added sodium hydride (864 mg, 36.0 mmol). After stirring at room temperature for 30 min, (R)-5-acetoxy-1-chlorohexane (5.9 g, 33.0 mmol) was added. After stirring at 70-75° C. for 12 hours, the mixture was cooled to room temperature, quenched with water (600 ml) and stirred at room temperature for 4 hours. The precipitate was filtered to provide (R)-1-(5-Acetoxyhexyl)-7-benzy)-8-bromo-3-methylxanthine (12.31 g, 86% yield) as a beige powder.
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
864 mg
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 3
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 4
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 5
Reactant of Route 5
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 6
Reactant of Route 6
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Customer
Q & A

Q1: What is the significance of using 8-Bromo-3-methyl-xanthine in the synthesis of Linagliptin?

A1: The research paper describes a novel, simplified method for synthesizing Linagliptin []. 8-Bromo-3-methyl-xanthine is a crucial starting material in this process. It reacts with 1-bromo-2-butyne, followed by a reaction with 2-chloro-4-methyl-quinazoline in a one-pot synthesis. This efficient approach bypasses intermediate purification steps, directly yielding a key Linagliptin intermediate: 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce Linagliptin. This streamlined approach offers advantages in terms of operational simplicity and improved yield of the key intermediate, contributing to a more efficient and cost-effective synthesis of Linagliptin [].

Q2: Are there alternative synthetic routes to Linagliptin that do not use 8-Bromo-3-methyl-xanthine?

A2: While the provided research focuses on a specific synthetic route using 8-Bromo-3-methyl-xanthine [], it's important to note that alternative synthetic pathways for Linagliptin likely exist. Exploration of different starting materials, reagents, and reaction conditions is common in organic chemistry to optimize synthesis for factors like yield, purity, cost, and environmental impact. A comprehensive literature search in chemistry journals and patent databases would be necessary to identify and compare alternative synthetic routes for Linagliptin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.